
Lypressin
Beschreibung
Foundational Discoveries in Peptide Synthesis and Characterization
Early peptide research relied on the isolation and purification of peptides from natural sources, a labor-intensive process d-nb.info. The first chemical synthesis of a peptide was reported in 1901, marking a significant step in the ability to study these molecules in a controlled environment proteogenix.sciencenih.gov. A crucial advancement came with the development of reversible Nα-protecting groups, which allowed for the stepwise assembly of amino acids into peptide chains proteogenix.sciencenih.gov. The carbobenzoxy (Cbz) group, introduced in 1932, was the first such group nih.gov.
A revolutionary development in peptide synthesis was the advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield in the 1960s proteogenix.sciencenih.govmdpi.com. This technique involved anchoring the growing peptide chain to an insoluble polymer support, significantly simplifying purification steps and enabling the synthesis of larger peptides proteogenix.sciencenih.gov. SPPS, initially using acid-labile tert-butyloxycarbonyl (Boc) chemistry, later saw the rise of base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, which offered milder deprotection conditions proteogenix.sciencenih.govmdpi.com. These advancements in synthesis techniques were complemented by developments in analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, crucial for the characterization and verification of synthesized peptides researchgate.net.
Lypressin's Emergence in the Development of Peptide Therapeutics
This compound's emergence in the development of peptide therapeutics is closely linked to the research on vasopressin and oxytocin (B344502), two neurohypophyseal peptide hormones d-nb.info. These nonapeptides, with highly similar structures, were among the first to be isolated and synthesized d-nb.infomdpi.com. Vincent du Vigneaud and his colleagues were pioneers in this field, successfully isolating and determining the structures of both hormones and achieving their chemical synthesis in the 1950s mdpi.comnih.gov. This foundational work, which earned du Vigneaud a Nobel Prize, demonstrated the feasibility of synthesizing biologically active peptides and spurred interest in developing peptide-based therapies mdpi.comnih.gov.
This compound, being a natural analogue of vasopressin found in pigs, became a subject of study alongside its human counterpart nih.gov. Its structural similarity to arginine vasopressin (differing only at position 8 with lysine (B10760008) instead of arginine) made it a valuable compound for understanding the structure-activity relationships of this class of hormones nih.govunimi.it. The ability to synthesize this compound chemically, building upon the foundational discoveries in peptide synthesis, allowed for more extensive research into its pharmacological properties and potential therapeutic applications nih.govd-nb.info.
The study of this compound contributed to the broader understanding of vasopressin receptors and the development of vasopressin analogues with modified properties nih.govmdpi.com. While arginine vasopressin is non-selective, acting on both V1 and V2 receptors, research into analogues like this compound and later synthetic compounds aimed to achieve greater selectivity for specific receptor subtypes, which could lead to more targeted therapeutic effects nih.govderangedphysiology.com. This compound itself has been noted to have a higher selectivity for V1 receptors compared to arginine vasopressin derangedphysiology.com.
The development of this compound as a therapeutic agent was an early example of utilizing naturally occurring peptide variants from different species to address human conditions nih.govmdpi.com. Its use in treating conditions related to vasopressin deficiency highlights its historical significance in the evolution of peptide therapeutics nih.govmdpi.com.
Here is a table summarizing key historical milestones in peptide science relevant to this compound:
Year | Discovery/Development | Significance |
1901 | First chemical peptide synthesis | Demonstrated the possibility of synthesizing peptides in the laboratory. proteogenix.sciencenih.gov |
1932 | First reversible Nα-protecting group (Cbz) | Enabled stepwise peptide synthesis. proteogenix.sciencenih.gov |
1950s | Isolation and synthesis of Vasopressin and Oxytocin | Provided templates for studying peptide hormones and developing analogues. mdpi.comnih.gov |
1960s | Solid-Phase Peptide Synthesis (SPPS) | Revolutionized peptide synthesis, making it more efficient and scalable. proteogenix.sciencenih.govmdpi.com |
While specific detailed research findings on this compound's early characterization or comparative studies with vasopressin in a tabular format within the allowed scope are limited in the provided search results, the historical context establishes this compound as an important subject in the era when peptide science was making significant strides in synthesis and understanding the therapeutic potential of peptide hormones.
Eigenschaften
CAS-Nummer |
50-57-7 |
---|---|
Molekularformel |
C46H65N13O12S2 |
Molekulargewicht |
1056.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31?,32-,33?,34?,35-/m0/s1 |
InChI-Schlüssel |
BJFIDCADFRDPIO-KKSWSVFASA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
50-57-7 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
CYFQNCPKG |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8 Lysine Vasopressin 8-Lysine Vasopressin Diapid Lypressin Lys Vasopressin Lys-Vasopressin Lysine Vasopressin Lysyl Vasopressin Postacton Vasopressin, 8-Lysine Vasopressin, Lysine Vasopressin, Lysyl |
Herkunft des Produkts |
United States |
Molecular and Cellular Pharmacology of Lypressin
Lypressin Receptor Binding and Selectivity Profiles
This compound exhibits affinity for different receptor subtypes within the vasopressin and oxytocin (B344502) receptor families. Its selectivity profile dictates the specific cellular responses observed upon binding.
Interaction with Vasopressin V1 and V2 Receptors
Vasopressin receptors are classified into several subtypes, including V1 (V1a and V1b) and V2 receptors turkupetcentre.netderangedphysiology.comresearchgate.netnih.gov. This compound is known to bind to both V1 and V2 receptors. Studies have indicated that this compound, like terlipressin (B549273) (which is metabolized to lysine (B10760008) vasopressin), shows a higher affinity for V1 receptors compared to V2 receptors derangedphysiology.comderangedphysiology.com. Specifically, lysine vasopressin has been reported to have approximately six times greater affinity for V1 receptors than for V2 receptors derangedphysiology.comresearchgate.netderangedphysiology.com. This differential affinity contributes to its pharmacological profile, leading to more pronounced V1-mediated effects relative to V2-mediated effects at typical concentrations derangedphysiology.com.
Data on the binding potency of this compound at V1 and V2 receptors, in comparison to arginine vasopressin (AVP) and terlipressin, has been investigated. Research using human recombinant V1 and V2 receptors has shown a binding potency order of AVP > LVP >> terlipressin for both receptor subtypes researchgate.net.
Ligand | Binding Potency at V1 Receptor | Binding Potency at V2 Receptor |
---|---|---|
AVP | High | High |
This compound (LVP) | Moderate | Moderate |
Terlipressin | Low | Low |
Agonist Activity at Vasopressin V1A Receptors
The V1a receptor (AVPR1A) is a subtype of the V1 receptor and is primarily located in vascular smooth muscle cells, the liver, brain, and other tissues nih.govnih.govdrugbank.com. Activation of V1a receptors is typically associated with vasoconstriction and other physiological effects nih.govnih.gov. This compound directly activates the AVP Receptor V1a, initiating intracellular events similar to those triggered by the endogenous ligand scbt.com. This compound acts as a full agonist at V1 receptors researchgate.net. Studies characterizing vasopressin-binding sites on cell lines, such as rat mammary tumor cells, have identified specific V1a receptors where this compound binding is time-dependent, saturable, and reversible nih.gov. Pharmacological studies using various vasopressin and oxytocin analogues have confirmed that the ligand selectivity of these receptors resembles the V1a subtype nih.gov.
Activation of Oxytocin Receptors
This compound has also been shown to interact with and activate oxytocin receptors medchemexpress.com. Oxytocin receptors are another class of GPCRs that share structural similarities with vasopressin receptors nih.govaimspress.comgenecards.org. Research indicates that this compound can activate oxytocin receptors, and this interaction can contribute to its effects in certain tissues. For instance, studies on porcine myometrium have demonstrated that this compound increases contractility and intracellular calcium concentrations predominantly by activating oxytocin receptors medchemexpress.comnih.gov. While this compound is less potent than oxytocin at the oxytocin receptor, its ability to activate this receptor has been confirmed through experiments using selective oxytocin receptor antagonists nih.gov.
Receptor Subtype | This compound Binding | Agonist Activity | Primary Signaling Pathway |
---|---|---|---|
Vasopressin V1A | Yes | Full Agonist | Gq-protein coupled |
Vasopressin V2 | Yes | Full Agonist | Gs-protein coupled |
Oxytocin | Yes | Agonist | Gq-protein coupled |
Intracellular Signaling Pathways Mediated by this compound
Upon binding to their respective receptors, this compound initiates signal transduction cascades within the cell. The specific pathway activated depends on the receptor subtype involved.
Gq-Protein Coupled Signaling and Calcium Mobilization
Vasopressin V1 (including V1a and V1b) and oxytocin receptors are primarily coupled to Gq proteins nih.govnih.govresearchgate.netekja.org. Activation of these receptors by this compound leads to the activation of the Gq protein. The activated Gq subunit then stimulates phospholipase C-beta (PLCβ), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govresearchgate.netekja.org. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+) into the cytoplasm nih.govresearchgate.netekja.orguah.es. This increase in intracellular calcium concentration is a key event in mediating various cellular responses, such as smooth muscle contraction, platelet aggregation, and glycogenolysis nih.govresearchgate.netekja.org. Studies have shown that this compound can induce increases in intracellular Ca2+ concentrations, consistent with its agonist activity at Gq-coupled receptors medchemexpress.comnih.govnih.gov.
Gs-Protein Coupled Signaling and Cyclic AMP Modulation
Vasopressin V2 receptors are primarily coupled to Gs proteins derangedphysiology.comnih.govgenecards.orgekja.org. Activation of V2 receptors by this compound stimulates the Gs protein, leading to the activation of adenylyl cyclase medchemexpress.comnih.govekja.org. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger nih.govekja.org. Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to specific cellular responses nih.govekja.orgdrhazhan.com. In the kidneys, V2 receptor activation and the subsequent increase in cAMP mediate the antidiuretic effects of vasopressin and its analogs by promoting the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption nih.govnih.govekja.orgdrhazhan.com. While this compound has lower affinity for V2 receptors compared to V1, it can still stimulate cAMP production through this pathway medchemexpress.comnih.gov.
Signaling Pathway | Coupled G-Protein | Downstream Effectors | Cellular Responses |
---|---|---|---|
Gq-Protein Coupled | Gq | Phospholipase C-beta (PLCβ), IP3, DAG, Intracellular Ca2+ | Smooth muscle contraction, Platelet aggregation, Glycogenolysis |
Gs-Protein Coupled | Gs | Adenylyl cyclase, cAMP, Protein Kinase A (PKA) | Water reabsorption (in kidneys), Modulation of other cellular processes |
Adenylate Cyclase Activation
A key signaling pathway mediated by vasopressin receptors, particularly the V2 receptor, involves the activation of adenylate cyclase drugbank.comekja.orguniprot.orgwikipedia.orgmdpi.comdrugbank.com. The V2 receptor is primarily coupled to the Gs type of G proteins ekja.orgwikipedia.org. Upon ligand binding, the activated Gs protein stimulates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) ekja.orgmdpi.com. The resulting increase in intracellular cAMP levels then activates protein kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses mdpi.com.
Research has characterized the kinetic and pharmacological properties of vasopressin receptors in human kidney medulla and their relationship to adenylate cyclase activation, with studies specifically investigating the effects of this compound nih.gov. The V2 [Lys8]VP receptor cloned from a porcine kidney cell line (LLC-PK1) was shown to be coupled to the activation of adenylate cyclase nih.gov. When expressed in COS7 cells, this receptor exhibited adenylate cyclase stimulation upon this compound binding, which was inhibited by a V2 antagonist nih.gov.
Molecular Mechanisms of this compound Action at the Cellular and Tissue Level
This compound's interaction with vasopressin receptors triggers a cascade of intracellular events that influence various cellular and tissue functions.
Modulation of Cellular Contractility
Vasopressin receptors, particularly the V1a subtype, are known to mediate smooth muscle contraction ekja.orgscbt.comderangedphysiology.comcvphysiology.com. The V1a receptor is primarily coupled to Gq proteins ekja.orgscbt.com. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) scbt.com. IP3 then triggers the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum scbt.comcvphysiology.comnih.gov. The increase in intracellular Ca2+ concentration is a critical step in initiating smooth muscle contraction cvphysiology.comnih.gov. Calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the 20-kDa myosin light chains, increasing myosin ATPase activity and leading to the formation of cross-bridges between myosin and actin filaments, resulting in muscle contraction cvphysiology.comnih.govnih.gov.
This compound, acting on V1 receptors, can thus influence cellular contractility through this Ca2+-dependent pathway. While specific detailed research findings on this compound's direct modulation of contractility in various tissues were not extensively found, its known activity on V1 receptors implies its involvement in processes regulated by these receptors, such as vasoconstriction and uterine contraction, which are mediated by smooth muscle slideshare.netekja.orgderangedphysiology.com. Studies on porcine myometrial cells have shown that Lysine vasopressin (this compound) increases intracellular Ca2+ concentrations and contractility, predominantly by activating oxytocin receptors, highlighting potential cross-reactivity or complex signaling in certain tissues medchemexpress.com.
Influences on Gene Expression and Proteomic Profiles
The binding of ligands to GPCRs, including vasopressin receptors, can influence gene expression and, consequently, the proteomic profile of cells ebi.ac.uk. Signaling pathways downstream of receptor activation, such as those involving cAMP/PKA and potentially MAPK pathways (as suggested for V1a receptor signaling scbt.com), can ultimately affect the transcription of specific genes.
Research into the influence of this compound on gene expression and proteomic profiles is an emerging area. One study utilizing pharmacogenomic mapping in breast cancer cells (MCF7) indicated that this compound treatment could mimic the gene expression profile associated with the restoration of ABCA10, an ATP-binding cassette transporter aging-us.com. This compound, as a vasopressin receptor agonist, was identified as a perturbant that mimics the ABCA10-driven gene signature aging-us.com. This suggests that this compound can influence the expression of specific genes, such as ABCA10, and potentially impact the cellular proteome. Further research is needed to fully elucidate the extent and mechanisms of this compound's influence on global gene expression and proteomic profiles in different cell types and tissues.
The study of proteomic profiles involves analyzing the entire set of proteins expressed by a cell or tissue under specific conditions activemotif.com. Changes in gene expression can lead to alterations in protein abundance and modification, thereby affecting cellular function frontiersin.org. While direct comprehensive proteomic studies specifically on this compound's effects are limited in the provided search results, the link between vasopressin receptor signaling and gene expression indicates a potential for this compound to induce changes in the proteome ebi.ac.ukbocsci.combiospace.com.
Here is a summary of receptor signaling pathways related to this compound's actions:
Receptor Subtype | Primary G Protein Coupling | Key Second Messenger Pathway | Cellular Effects |
V1a | Gq | Phosphatidylinositol hydrolysis/Ca2+ | Smooth muscle contraction, Vasoconstriction |
V2 | Gs | Adenylate Cyclase/cAMP | Water reabsorption, Release of clotting factors ekja.orgmdpi.comwikipedia.org |
Oxytocin Receptor | Gq | Phosphatidylinositol hydrolysis/Ca2+ | Uterine contraction, potential this compound interaction medchemexpress.comekja.org |
This table summarizes the known primary signaling pathways associated with the receptors this compound is reported to interact with.
Synthetic Methodologies for Lypressin and Its Analogues
Solid-Phase Peptide Synthesis Strategies for Lypressin Construction
Solid-Phase Peptide Synthesis (SPPS), developed by Merrifield, is a widely used technique for synthesizing peptides, including this compound and its analogues. In SPPS, the C-terminal amino acid of the growing peptide chain is anchored to an insoluble solid support, typically a resin. brieflands.combachem.com The peptide chain is then elongated by the stepwise addition of protected amino acids. brieflands.combachem.com
The general process involves coupling an N-protected amino acid to the resin-bound peptide, followed by removal of the Nα-protecting group to expose the amine for the next coupling cycle. bachem.comresearchgate.net This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. bachem.comresearchgate.net After the linear peptide chain is complete, it is cleaved from the resin, and any remaining side-chain protecting groups are removed. brieflands.combachem.com For this compound, which contains cysteine residues, an oxidative cyclization step is then required to form the disulfide bond. epo.orgbloomtechz.com
SPPS offers advantages in terms of ease of purification, as excess reagents and soluble by-products can be removed by simple filtration. bachem.com Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies are employed in SPPS. researchgate.netaltabioscience.comgoogle.com The Fmoc strategy is often preferred due to its milder deprotection conditions (using a mild base like piperidine) compared to the acid-labile Boc group (removed by strong acids like trifluoroacetic acid). researchgate.netaltabioscience.comgoogle.com Side-chain protecting groups orthogonal to the Nα-protecting group are used to prevent unwanted side reactions during synthesis and are typically removed in a final cleavage step. altabioscience.comgoogle.com
For the synthesis of this compound analogues, SPPS has been utilized to incorporate modified amino acids. For instance, a protected nonapeptide intermediate for a this compound analogue with a modified phenylalanine residue at position 3 was synthesized stepwise using the solid-phase technique. nih.gov
Solution-Phase Peptide Synthesis Approaches for this compound and Analogues
Solution-phase peptide synthesis, while historically preceding SPPS, remains a viable method for peptide production, particularly for shorter peptides or specific large-scale manufacturing scenarios. brieflands.combachem.comug.edu.pl In this approach, the peptide chain is assembled in a homogeneous liquid phase. brieflands.combachem.com Amino acids or peptide segments are coupled in solution, requiring purification steps after each coupling reaction to remove excess reagents and by-products. bachem.comgoogle.com
While SPPS is often the preferred method for research-scale synthesis and complex peptides, solution-phase synthesis can offer advantages in scalability and potentially reduced solvent usage for certain peptides. bachem.com Techniques like precipitation, filtration, or extraction are used to isolate the peptide product after coupling steps. bachem.comgoogle.com
For this compound and its analogues, solution-phase methods have been employed, sometimes in combination with solid-phase techniques for segment condensation. ug.edu.pl For example, O-alkylated this compound analogues have been synthesized in solution using methods like the p-nitrophenyl ester method. nih.gov
Chemical Modifications for this compound Analogue Development
The development of this compound analogues involves chemical modifications to the peptide structure to alter or enhance its pharmacological properties. These modifications can include strategic application of protective groups, amino acid substitutions, derivatizations, and oxidative cyclization techniques. explorationpub.comresearchgate.netnih.govmdpi.com
Strategic Application of Protective Groups and Activators
Protective groups are crucial in peptide synthesis, both in solid-phase and solution-phase methods, to prevent unwanted side reactions involving reactive functional groups on the amino acid side chains or the α-amino and carboxyl termini during peptide bond formation. researchgate.netbloomtechz.comaltabioscience.comgoogle.com The choice of protective groups is critical and depends on the synthesis strategy (Boc or Fmoc) to ensure orthogonality, meaning they can be removed selectively without affecting other protected groups. researchgate.netaltabioscience.comgoogle.com
Activators are reagents used to activate the carboxyl group of an amino acid, making it reactive towards the amino group of the growing peptide chain to form a peptide bond. bloomtechz.com Examples of activators are used in both solid-phase and solution-phase synthesis. bloomtechz.com The selection of appropriate protective groups and activators is essential for achieving high yields and purity of the synthesized peptide or analogue. bloomtechz.comaltabioscience.com
Site-Specific Amino Acid Substitutions and Derivatizations (e.g., O-alkylation)
Amino acid substitutions at specific positions within the this compound sequence are a common strategy for developing analogues with modified activity profiles. nih.govmdpi.comnih.gov By replacing one amino acid with another, researchers can investigate the role of specific residues in receptor binding, potency, and duration of action. nih.govmdpi.com For instance, this compound itself is an analogue of arginine vasopressin with a lysine (B10760008) substitution at position 8. explorationpub.com
Derivatization, such as O-alkylation, involves chemically modifying the side chain of an amino acid within the peptide. nih.gov This can introduce new functional groups or alter the steric and electronic properties of the residue, leading to changes in the analogue's interaction with its target receptors. O-alkylated this compound analogues, for example, have been synthesized to study their effects on antidiuretic activity. nih.gov
Oxidative Cyclization Techniques
This compound contains two cysteine residues that form an intramolecular disulfide bond, creating a cyclic structure essential for its biological activity. epo.org After the linear peptide chain is synthesized, an oxidative cyclization step is required to form this disulfide bridge. epo.orgbloomtechz.com
Various oxidative processes can be employed for disulfide bond formation in peptides. A common method involves the oxidation of the free sulfhydryl groups of the cysteine residues using oxidizing agents. epo.orgbloomtechz.com For example, iodine (I2) has been used as an oxidant in aqueous acetic acid solutions for cyclization. nih.govpolypeptide.com Another method involves the use of buffered solutions and oxidizing agents like ferricyanide (B76249) salts. epo.org The conditions, such as pH and peptide concentration, are important factors that can influence the efficiency and yield of the cyclization reaction and minimize unwanted side reactions like polymerization. epo.org
Pro-drug Conversion Research: Terlipressin (B549273) as a this compound Precursor
Terlipressin is a synthetic analogue of vasopressin that functions as a pro-drug for this compound. explorationpub.comnih.govmims.comncats.ionih.gov Terlipressin has an N-terminal triglycyl extension (Gly-Gly-Gly) attached to the N-terminus of this compound. nih.govderangedphysiology.com In the body, this triglycyl residue is cleaved by tissue peptidases, slowly releasing the active metabolite, this compound. nih.govmims.comncats.ionih.govderangedphysiology.comgoogle.com This enzymatic conversion provides a sustained release of this compound, resulting in a longer duration of action compared to direct administration of this compound. nih.govmims.comderangedphysiology.com
Preclinical Investigations of Lypressin S Biological Activities
Development and Application of Animal Models for Lypressin Research
Animal models play a vital role in preclinical research, allowing for the study of disease pathogenesis, the evaluation of drug efficacy, and the investigation of physiological responses to compounds like this compound. biomedcode.comfrontiersin.org The selection of an appropriate animal model depends on the specific research question and the biological system being investigated.
Rodent models, such as rats and mice, are widely used in preclinical research due to their availability, manageability, and relatively low cost. scantox.comneurofit.com They are valuable for studying a range of physiological and behavioral responses, including those related to the cardiovascular, renal, and central nervous systems. Rodent models have been employed to study the antidiuretic effects of vasopressin analogues and to investigate neurobiological effects, such as antinociception and social behavior. wikipedia.orgnih.govnih.gov Specific rodent models, like the Brattleboro rat, which exhibits central diabetes insipidus due to a genetic defect in vasopressin production, have been particularly useful for studying the renal actions of vasopressin and its analogues. nih.gov Behavioral tests in rodents, such as the forced swim test, are also utilized to assess the effects of compounds on behavior, although their direct application to this compound-specific neurobiological effects like antinociception requires specific experimental design. jneurology.comslideshare.net
Large animal models, including dogs and sheep, offer advantages in cardiovascular and renal physiology research due to their greater similarity in size and physiological complexity to humans compared to rodents. frontiersin.orgnih.gov These models allow for more detailed investigations of hemodynamic parameters and renal function. Studies in dogs, for instance, have been used to examine the cardiovascular effects of this compound administration, including changes in blood pressure and heart rate. medchemexpress.comnih.gov Sheep models have been utilized to study the impact of vasopressin analogues, such as terlipressin (B549273) (a prodrug of this compound), on cardiopulmonary performance and global oxygen transport, particularly in conditions like endotoxemia. nih.gov
Rodent Models for Physiological and Behavioral Studies
Comparative Preclinical Studies with this compound Analogues
Comparative preclinical studies involving this compound and its analogues, such as arginine vasopressin (AVP) and terlipressin, have been conducted to understand their differential pharmacological profiles. nih.govscience.gov These studies often focus on aspects like receptor selectivity, potency, and the resulting physiological responses in various experimental models.
Comparison of Receptor Selectivity and Potency in Animal Systems
This compound, AVP, and other analogues exert their effects primarily through binding to vasopressin receptors (V1a, V1b, and V2) and the oxytocin (B344502) receptor. nih.govresearchgate.net Studies using functional assays in cells expressing these receptors have provided insights into the binding potency and cellular activity of these peptides. For instance, in one study, the binding potency at V1 and V2 receptors was found to be in the order of AVP > this compound > terlipressin. science.gov this compound and terlipressin demonstrated approximately sixfold higher affinity for the V1 receptor compared to the V2 receptor. science.gov In terms of cellular activity, the potency order was also AVP > this compound > terlipressin. science.gov this compound acted as a full agonist at both V1 and V2 receptors in this specific assay, while terlipressin was a partial agonist at V1 and a full agonist at V2. science.gov
Table 1: Receptor Binding Potency and Cellular Activity
Compound | V1 Binding Potency | V2 Binding Potency | V1 Cellular Activity | V2 Cellular Activity |
Arginine Vasopressin (AVP) | High | High | High | High |
This compound | Moderate | Lower | Moderate | Moderate |
Terlipressin | Lower | Lowest | Lower (Partial Agonist) | Moderate (Full Agonist) |
Note: Data is representative based on findings from one study and may vary depending on the experimental system. science.gov
Differential Physiological Responses in Experimental Models
The differences in receptor selectivity and potency among this compound and its analogues translate into differential physiological responses in experimental models. For example, while this compound is known for its antidiuretic effects and is used in some species for this purpose, analogues like desmopressin (B549326) have been developed with enhanced antidiuretic activity and reduced pressor effects, primarily due to increased selectivity for the V2 receptor. nih.govresearchgate.netwikipedia.org Terlipressin, a prodrug that is converted to this compound in the body, is characterized by a longer half-life and increased selectivity for the V1 receptor, leading to potent vasoconstrictive effects used in conditions like bleeding esophageal varices. nih.govmims.commims.comnewdrugapprovals.orgnih.gov These distinct profiles highlight how structural modifications in vasopressin analogues can lead to varied therapeutic applications.
Bioinformatic and In Silico Approaches in this compound Research
Bioinformatic and in silico methods have become valuable tools in the study of this compound, aiding in the elucidation of its molecular mechanisms and the identification of potential interactions.
Integrated Bioinformatic Analysis for Molecular Mechanism Elucidation
Integrated bioinformatic analysis can help to understand the potential roles of compounds like this compound within complex biological systems and disease pathways. For instance, in a study utilizing bioinformatic analysis to investigate pulmonary arterial hypertension (PAH), this compound was identified as one of nine candidate compounds with a high level of confidence for repurposing, based on connectivity mapping (CMap) database analysis. aging-us.comnih.govnih.gov This type of analysis suggests potential links between this compound and the molecular mechanisms underlying PAH, although further experimental validation is required. aging-us.comnih.govnih.gov Another bioinformatic study exploring potential therapeutic molecules for COVID-19 identified this compound as having a notable interaction with TNF, suggesting a potential anti-inflammatory effect by inhibiting related targets and pathways. oup.com
Computational Modeling and Molecular Docking Studies
Computational modeling and molecular docking studies are employed to predict the binding interactions between this compound and its potential target proteins at a molecular level. These in silico techniques provide insights into the likely binding poses and affinities. For example, in a study focused on identifying potential inhibitors for the dengue virus NS5 RNA-dependent RNA polymerase (RdRp), molecular docking simulations were performed, and this compound was identified as one of four potential potent drugs based on docking scores and binding energy calculations. colab.wsresearchgate.netnih.gov this compound exhibited relevant interactions with the allosteric N-pocket of the viral RdRp. nih.gov Another study involving virtual screening against the COVID-19 main protease (Mpro) also identified this compound as a potential inhibitor based on docking energy and binding free energy calculations. chemrxiv.org These computational studies provide a theoretical basis for the potential inhibitory activity of this compound against viral enzymes and suggest avenues for further experimental investigation.
Table 2: Computational Docking Results (Example from Dengue Virus RdRp Study)
Compound | Docking Score (DS) (kcal/mol) | Binding Energy (BE) (kcal/mol) |
This compound | -9.84 | -67.65 |
Desmopressin | -10.52 | -69.77 |
Rutin | -13.43 | -67.06 |
Lanreotide | -8.72 | -64.7 |
Note: Data is from a study on Dengue Virus RdRp and illustrates the type of data generated in computational docking studies. colab.wsresearchgate.netnih.gov
Lypressin in the Broader Context of Peptide Drug Development Research
Lypressin's Contribution to the Evolution of Peptide Therapeutics
This compound's historical use, particularly as a nasal spray for conditions like diabetes insipidus, positioned it as an early example of a peptide therapeutic administered via a non-injectable route nih.govexplorationpub.com. While it has largely been replaced by newer analogs like desmopressin (B549326) due to its shorter half-life, the research surrounding this compound helped to illuminate the potential and limitations of peptide drugs wikipedia.orgexplorationpub.com. Its relatively short half-life (5–7 minutes in plasma) underscored the challenges related to peptide stability and the need for strategies to prolong their duration of action nih.govexplorationpub.com. The development of synthetic peptide analogues, including those that compensate for the shortcomings of naturally occurring peptides like AVP and this compound, highlights the evolutionary trajectory of peptide therapeutics towards improved pharmacokinetic properties researchgate.net.
Challenges in Peptide Research and Development Relevant to this compound
Peptide therapeutics, including compounds like this compound, face several significant challenges in research and development, primarily related to their in vivo stability and bioavailability oup.commdpi.com. These challenges necessitate dedicated research efforts to improve their therapeutic potential.
Considerations for Proteolytic Stability in Research Environments
A major hurdle for peptide-based drugs is their susceptibility to enzymatic degradation by proteases in biological systems researchgate.netijpsjournal.com. This proteolytic instability can lead to a short half-life and reduced efficacy in research models researchgate.netmdpi.com. Research environments focused on peptide therapeutics must consider strategies to mitigate this degradation. Techniques explored include modifying the peptide backbone, such as cyclization or the incorporation of non-natural D-amino acids at susceptible cleavage sites, to enhance resistance to enzymatic cleavage ijpsjournal.commdpi.com. Co-administration with enzyme inhibitors can also be employed to protect peptides from degradation in research settings ijpsjournal.com. Studies investigating peptide stability in different biological matrices like blood, plasma, and serum have shown varying degradation rates, indicating the importance of selecting appropriate models for stability assessment in research nih.govplos.org.
Strategies for Enhancing Bioavailability in Experimental Models
Poor bioavailability is another critical challenge for peptide drugs, often stemming from limited permeability across biological membranes and rapid clearance nih.govnih.gov. In experimental models, researchers explore various strategies to enhance peptide bioavailability. These include chemical modifications to improve properties like lipophilicity and metabolic stability bohrium.com. The use of permeation enhancers in formulations can also facilitate the transport of peptides across biological barriers in research models nih.govfrontiersin.org. Colloidal delivery systems, such as liposomes and nanoparticles, are extensively investigated in experimental models to protect peptides from degradation, enhance their solubility, and improve their absorption frontiersin.orgfrontiersin.org. In vivo animal models are frequently used to study peptide bioavailability and absorption, often in conjunction with in vitro data to understand the underlying mechanisms of low bioavailability nih.gov.
Emerging Technologies and Future Directions in Peptide Research
The field of peptide research is continuously evolving, with emerging technologies offering new avenues for the design, optimization, and delivery of peptide therapeutics, relevant to compounds like this compound and future peptide drugs.
Application of Computational Tools and Artificial Intelligence in Peptide Design
Exploration of Novel Delivery Systems for Research Agents (e.g., Liposomes, Nanoparticles)
Research into novel delivery systems is crucial for overcoming the bioavailability and stability issues of peptides. Liposomes and nanoparticles are prominent examples of such systems being explored in research environments frontiersin.orgmdpi.com. These nanocarriers can encapsulate peptides, protecting them from degradation and facilitating their transport to target sites frontiersin.orgnih.gov. Liposomes, composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic peptides and have shown potential in enhancing cellular uptake and improving drug bioavailability and stability in experimental models nih.govnih.gov. Nanoparticles, made from various materials including polymers and lipids, offer advantages such as tunable release properties, protection against enzymatic degradation, and the ability to be functionalized for targeted delivery in research studies frontiersin.orgbachem.commdpi.com. Research is ongoing to optimize these systems for different administration routes and to improve their targeting specificity and cellular penetration in experimental settings frontiersin.orgfrontiersin.orgeurekalert.org.
Design of Highly Selective and Potent this compound Analogues for Mechanistic Studies
The design of highly selective and potent this compound analogues for mechanistic studies is a key area within peptide drug development research. Given this compound's structural similarity to AVP and its activity at vasopressin receptors, modifications to the this compound peptide sequence provide a pathway to investigate the specific roles of different receptor subtypes and the molecular basis of ligand-receptor interactions.
Structure-activity relationship (SAR) studies have been fundamental in this process nih.govunimi.itexplorationpub.comexplorationpub.comnih.gov. By systematically altering amino acid residues at specific positions within the peptide chain, researchers can probe the structural requirements for receptor binding and activation, as well as the factors influencing metabolic stability and duration of action nih.govexplorationpub.com. For instance, modifications at position 8, which differentiates this compound from AVP, or alterations within the cyclic or tail portions of the peptide, can significantly impact receptor selectivity and potency derangedphysiology.comnih.govnih.gov.
The goal of designing selective analogues is to create compounds that preferentially bind to and activate or inhibit a single vasopressin receptor subtype (V1a, V1b, or V2) with high affinity and efficacy. This selectivity is paramount for mechanistic studies, as it allows researchers to isolate the effects mediated by a particular receptor without confounding influences from other receptor subtypes nih.govnih.gov. For example, analogues with high selectivity for the V2 receptor are used to study its role in renal water reabsorption, while V1a selective analogues are employed to investigate vascular smooth muscle contraction and blood pressure regulation researchgate.netderangedphysiology.comwikipedia.orgmims.commims.comnih.govmims.comslideshare.netfrontiersin.org.
While this compound itself exhibits activity at both V1 and V2 receptors, the development of synthetic analogues has led to compounds with significantly altered selectivity profiles compared to the natural peptides derangedphysiology.comslideshare.net. Terlipressin (B549273), a synthetic prodrug that is cleaved to release this compound, demonstrates higher selectivity for V1 receptors compared to its parent vasopressin unimi.itexplorationpub.comderangedphysiology.commims.commims.comnih.gov. In contrast, Desmopressin, an analogue of arginine vasopressin with modifications at position 1 and 8, shows significantly enhanced selectivity for the V2 receptor, approximately 1500 times greater than its selectivity for V1 receptors researchgate.netderangedphysiology.comnih.govnih.govwikipedia.orgmims.comslideshare.net.
These differences in selectivity, achieved through specific structural modifications, provide researchers with valuable tools. Highly selective agonists and antagonists derived from vasopressin/lypressin structures are used in in vitro and in vivo studies to delineate signaling pathways, receptor distribution, and the physiological consequences of activating or blocking specific receptor subtypes nih.govnih.gov. The data obtained from such studies contribute significantly to the understanding of vasopressin system pathophysiology and can guide the development of novel therapeutics for conditions like diabetes insipidus, septic shock, and other vascular disorders researchgate.netnih.govresearchgate.netwikipedia.orgmims.comfrontiersin.orgwikipedia.orgnewdrugapprovals.org.
The design process often involves a combination of peptide synthesis techniques, biological assays to determine receptor binding affinity and functional activity (potency and efficacy), and computational modeling to predict the interaction of analogues with receptor structures nih.govnih.gov. Through iterative cycles of design, synthesis, and testing, researchers can optimize analogue structures to achieve the desired selectivity and potency for specific mechanistic investigations.
Q & A
Q. What methodologies are recommended for synthesizing and characterizing lypressin in vitro?
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Sequential coupling of amino acids (Cys, Tyr, Phe, Gln, Asn, Pro, Lys, Gly) on a resin, ensuring proper disulfide bridge formation (Cys¹-Cys⁶) via oxidation .
- Purification via reversed-phase HPLC with gradients optimized for peptide separation.
- Characterization using mass spectrometry (MS) to confirm molecular weight (1056.23 Da) and circular dichroism (CD) to verify secondary structure .
Q. Which assays are used to validate this compound’s biological activity and receptor specificity?
- In vitro binding assays : Use radiolabeled this compound (e.g., ³H-labeled) to quantify affinity for vasopressin receptors (AVPR1A/AVPR2) in transfected cell lines. Competitive binding assays with selective antagonists (e.g., SR49059) confirm receptor specificity .
- Functional assays : Measure cAMP production (AVPR2-mediated) or calcium mobilization (AVPR1A-mediated) in HEK293 cells .
- Pharmacopeial validation : Follow USP guidelines for identity (HPLC retention time), purity (>95%), and potency (bioactivity relative to a reference standard) .
Q. How can researchers analyze this compound’s structural stability under varying physiological conditions?
- Temperature/pH stability : Incubate this compound in buffers (pH 2–9) at 4–37°C, then analyze degradation via HPLC and MS.
- Circular dichroism (CD) : Monitor conformational changes in α-helical regions under denaturing conditions (e.g., urea gradients) .
- Molecular dynamics (MD) simulations : Simulate this compound’s behavior in lipid bilayers or aqueous environments to predict aggregation or cleavage sites .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
- Site-directed mutagenesis : Modify AVPR1A/AVPR2 residues (e.g., Arg¹²⁶, Gln¹²⁸) to identify critical binding motifs .
- Dose-response studies : Compare this compound’s EC₅₀ across cell lines (e.g., renal vs. vascular tissues) to assess tissue-specific efficacy .
- Meta-analysis : Pool data from independent studies, applying statistical models (e.g., random-effects) to account for variability in assay conditions .
Q. What computational strategies are effective for repurposing this compound in antiviral research?
- Pharmacophore modeling : Generate a 3D pharmacophore from DENV RdRp inhibitors and screen FDA-approved drugs (e.g., this compound) for allosteric site compatibility .
- Docking and MD simulations : Refine binding poses of this compound in viral targets (e.g., DENV RdRp N-pocket) and validate stability via 100-ns MD trajectories .
- In vitro validation : Conduct plaque reduction assays in DENV-infected Vero cells to confirm inhibitory activity .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic (PK) profile?
- Dose-ranging studies : Administer this compound (0.1–10 µg/kg) in rodent models, collecting plasma samples at intervals for LC-MS/MS quantification.
- Tissue distribution : Use fluorescently tagged this compound to track renal vs. hepatic uptake via confocal microscopy.
- PK/PD modeling : Integrate clearance rates and receptor occupancy data to predict therapeutic windows .
Q. What methods address conflicting reports on this compound’s efficacy in diabetes insipidus models?
- Strain-specific testing : Compare this compound’s antidiuretic effects in Brattleboro (AVP-deficient) vs. wild-type rats to isolate genetic confounding .
- Sensitivity analysis : Vary hydration status and sodium intake in animal models to identify context-dependent responses .
- Multi-center validation : Standardize protocols for urine osmolality measurements across labs to reduce inter-study variability .
Q. How can researchers ensure this compound’s purity and identity in novel formulations?
- Amino acid analysis (AAA) : Hydrolyze peptides and quantify residues via ion-exchange chromatography to confirm sequence .
- Dynamic light scattering (DLS) : Assess aggregation in lyophilized vs. liquid formulations.
- Adherence to pharmacopeial standards : Implement USP Chapter 〈1052〉 for impurity profiling and stability testing under ICH guidelines .
Q. What experimental approaches optimize this compound’s stability for prolonged therapeutic use?
- PEGylation : Conjugate polyethylene glycol to lysine residues to reduce renal clearance .
- D-amino acid substitution : Replace L-amino acids (e.g., Asn⁵) with D-isomers to resist enzymatic degradation .
- Lyophilization : Optimize cryoprotectants (e.g., trehalose) to prevent aggregation during storage .
Q. How can this compound’s role in non-classical pathways (e.g., cardiovascular regulation) be systematically explored?
- Transcriptomic profiling : Perform RNA-seq on this compound-treated cardiomyocytes to identify differentially expressed genes (e.g., ANP, BNP) .
- CRISPR-Cas9 knockout : Generate AVPR1A/AVPR2-KO mice to dissect receptor-specific pathways in blood pressure modulation .
- Scoping reviews : Map existing evidence on this compound’s extra-renal effects using frameworks like PRISMA-ScR to prioritize research gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.